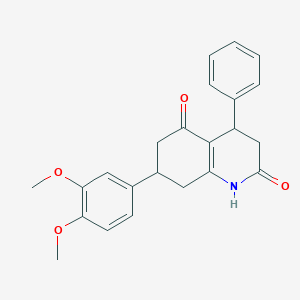

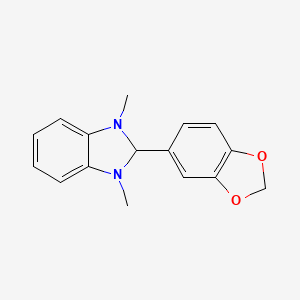

7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline derivatives, including the specific compound mentioned, are crucial in medicinal chemistry due to their significant biological properties. These compounds are characterized by a fused structure combining a benzene ring with a pyridine moiety, enabling a variety of chemical reactions and modifications.

Synthesis Analysis

The synthesis of quinoline derivatives, including tetrahydroquinolinediones, often involves strategies such as one-pot domino reactions, microwave synthesis, and photocatalytic synthesis. These methods aim to enhance efficiency and yield, providing a foundation for synthesizing complex quinoline-based compounds (Mekheimer et al., 2020).

Applications De Recherche Scientifique

Anticancer Applications

One derivative, 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one, showed potent cytotoxicity against several tumor cell lines. Specifically, it induced apoptosis and cell cycle arrest at the G2/M phase in HL-60 and H460 cells, highlighting its potential as a new lead compound for anticancer therapy (Yi-Fong Chen et al., 2013).

Material Science

In material science, quinoxaline-containing compounds designed for electronic transporting materials were studied. These compounds, with varying lowest unoccupied molecular orbital distributions, were utilized in blue phosphorescent organic light-emitting diodes, achieving good performances. The study suggests their potential application in developing efficient lighting and display technologies (Xiaojun Yin et al., 2016).

Molecular Structure and Properties

Structural parameters and spectroscopic characterization of certain quinoline derivatives were explored using DFT and TD-DFT calculations. These studies provide insights into the compounds' electronic interactions, reactivity descriptors, and nonlinear optical (NLO) properties, contributing to the understanding of their biological potentials and applications in fields such as corrosion inhibition (Nuha Wazzan et al., 2016).

Crystallography and Computational Studies

Research on novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones emphasized multicomponent synthesis and detailed structural analysis through single-crystal XRD and DFT studies. These compounds, showing strong C–H⋯O and N–H⋯O interactions, were also evaluated for their potential binding in the SARS-CoV-2 main protease, indicating their potential therapeutic applications (S. G. Patel et al., 2022).

Mécanisme D'action

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies. These might include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data on this compound, it’s challenging to provide information on its safety and hazards .

Orientations Futures

Propriétés

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-27-20-9-8-15(12-21(20)28-2)16-10-18-23(19(25)11-16)17(13-22(26)24-18)14-6-4-3-5-7-14/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWLOOQOCPXMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)

![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)

![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)